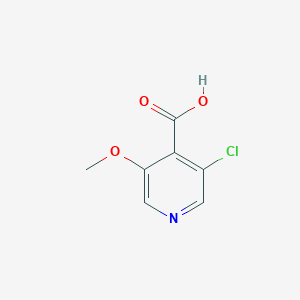
Methylene Glycol Bis(2,3-dibromopropyl) Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methylene Glycol Bis(2,3-dibromopropyl) Ether can be synthesized through the reaction of formaldehyde with 2,3-dibromopropanol under acidic conditions . The reaction involves the formation of an acetal linkage between the formaldehyde and the 2,3-dibromopropanol molecules. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methyleneglycolbis(2,3-dibromopropyl)ether involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Methylene Glycol Bis(2,3-dibromopropyl) Ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are carried out under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products include substituted ethers or amines depending on the nucleophile used.
Oxidation Reactions: The major products include aldehydes or carboxylic acids.
科学的研究の応用
Methylene Glycol Bis(2,3-dibromopropyl) Ether has several scientific research applications, including:
作用機序
The mechanism of action of methyleneglycolbis(2,3-dibromopropyl)ether involves its interaction with biological molecules such as proteins and nucleic acids. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function . This interaction can affect various molecular pathways and cellular processes, making the compound useful for studying the effects of brominated compounds on biological systems .
類似化合物との比較
Methylene Glycol Bis(2,3-dibromopropyl) Ether is similar to other brominated compounds such as:
Tetrabromobisphenol A bis(allyl ether): Used as a flame retardant and has similar brominated ether structure.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Another brominated flame retardant with similar chemical properties.
Tetrabromobisphenol A bis(2-hydroxyethyl ether): Used in similar applications but has different functional groups.
This compound is unique due to its specific acetal linkage and the presence of two brominated propyl groups, which confer distinct chemical and physical properties .
特性
IUPAC Name |
1,2-dibromo-3-(2,3-dibromopropoxymethoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br4O2/c8-1-6(10)3-12-5-13-4-7(11)2-9/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQWOWBBMLWHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OCOCC(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503427 |
Source


|
| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34446-11-2 |
Source


|
| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
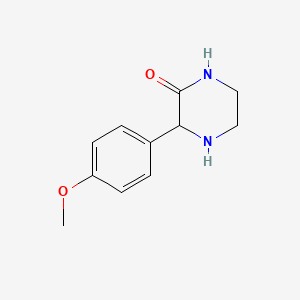
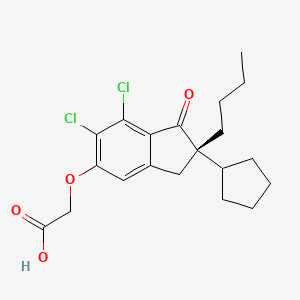


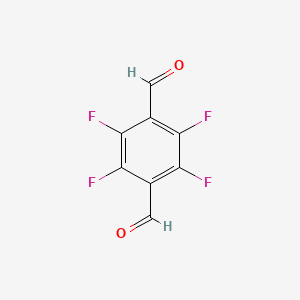
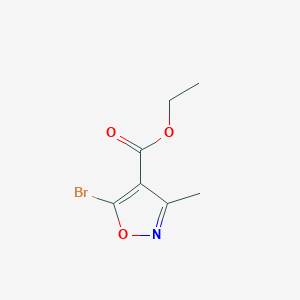
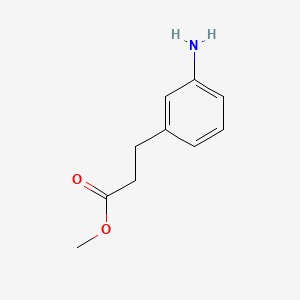
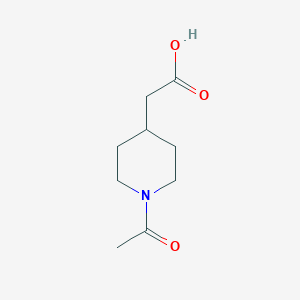
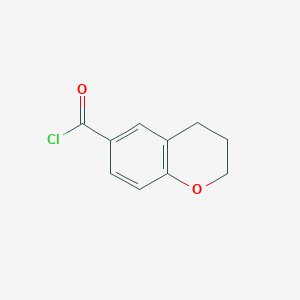
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)
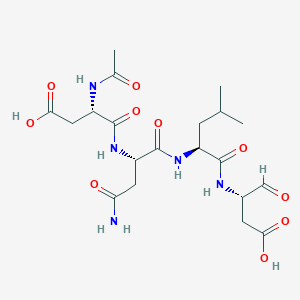
![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
